molecular formula C9H11F2NO2S B13546296 3,4-difluoro-N-propylbenzenesulfonamide

3,4-difluoro-N-propylbenzenesulfonamide

Cat. No.: B13546296
M. Wt: 235.25 g/mol
InChI Key: SZAMPFSSIQTIMN-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11F2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-propylbenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with different nucleophiles replacing the fluorine atoms.

    Oxidation and Reduction Reactions: Products include sulfonic acids, sulfinic acids, or amines depending on the reaction conditions.

    Hydrolysis: Products include benzenesulfonic acid and propylamine.

Scientific Research Applications

3,4-Difluoro-N-propylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-propylbenzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atoms can enhance the binding affinity and specificity of the compound to its molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-propylbenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The propyl group on the nitrogen atom also contributes to its distinct properties compared to other benzenesulfonamide derivatives .

Properties

Molecular Formula

C9H11F2NO2S

Molecular Weight

235.25 g/mol

IUPAC Name

3,4-difluoro-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3

InChI Key

SZAMPFSSIQTIMN-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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